molecular formula C17H14ClFN2OS B2792121 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone CAS No. 851808-21-4

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2792121
CAS No.: 851808-21-4
M. Wt: 348.82
InChI Key: TYVLENUIOKMKOR-UHFFFAOYSA-N
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Description

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

    Formation of the 3-chlorobenzylthiol intermediate: This can be achieved by reacting 3-chlorobenzyl chloride with sodium hydrosulfide under basic conditions.

    Synthesis of the imidazole ring: The imidazole ring can be synthesized by reacting glyoxal with ammonia and formaldehyde.

    Coupling reaction: The 3-chlorobenzylthiol intermediate is then reacted with the imidazole derivative in the presence of a base to form the desired compound.

    Introduction of the fluorophenyl group: This step involves the reaction of the intermediate with 2-fluorobenzoyl chloride under Friedel-Crafts acylation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacokinetic and pharmacodynamic profiles.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-chlorophenyl)methanone
  • (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-bromophenyl)methanone
  • (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methylphenyl)methanone

Uniqueness

The presence of the fluorophenyl group in (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-13-5-3-4-12(10-13)11-23-17-20-8-9-21(17)16(22)14-6-1-2-7-15(14)19/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVLENUIOKMKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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